molecular formula C18H17N3O2S B2797903 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-22-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Cat. No. B2797903
M. Wt: 339.41
InChI Key: JNMYDURCDHPYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the description of a chemical compound typically includes its molecular structure, physical and chemical properties, and potential applications.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”. However, there are studies on the synthesis of similar compounds2. For instance, N-2,5-Dimethylphenylthioureido Acid Derivatives have been synthesized and studied for their antimicrobial properties2.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific information on the molecular structure of “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”. However, understanding the chemical reactions of a compound can provide insights into its stability, reactivity, and potential uses.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can provide valuable information about its behavior under different conditions. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”.


Scientific Research Applications

Crystal Structure and Biological Activities

One study describes the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds were synthesized and characterized, with their intermolecular hydrogen bonds and Hirshfeld surfaces analyzed. Additionally, their in vitro biological activities, including antioxidant and antibacterial effects against Staphylococcus aureus, were examined, revealing good antibacterial and potent antioxidant activities for certain derivatives (Subbulakshmi N. Karanth et al., 2019).

Antimicrobial Activity and Cytotoxicity

Another research focus is on the synthesis, antimicrobial activity, and cytotoxicity of novel oxadiazole derivatives. Through ring closure reactions and nucleophilic substitution reactions, various compounds were obtained and screened for their antimicrobial activities against a range of pathogens. The study found that several derivatives exhibited high antibacterial activity against Pseudomonas aeruginosa and significant inhibitory activity against Candida albicans. Additionally, their cytotoxic effects were evaluated, with some compounds displaying promising activity against NIH/3T3 cells (Z. Kaplancıklı et al., 2012).

Pharmacological Evaluation and Molecular Docking

The synthesis, pharmacological evaluation, molecular docking, and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have also been conducted. These derivatives showcased potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, demonstrating the antibacterial potential and moderate anti-enzymatic potential of the synthesized compounds. Moreover, molecular docking studies provided insights into the active binding sites correlating with bioactivity data (S. Z. Siddiqui et al., 2014).

Anticancer Evaluation

Research on the design, synthesis, and anticancer evaluation of 1,3,4-oxadiazole thioether derivatives has identified compounds with superior activity against human cancer cell lines. The incorporation of 2,5-dimethoxyphenyl substituents and organylsulfanyl moiety into the 1,3,4-oxadiazole framework has led to derivatives with excellent activity against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (N. Polkam et al., 2021).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”.


Future Directions

The future directions for research on a compound can include exploring its potential applications, studying its properties in more detail, and developing new synthesis methods. However, I couldn’t find specific information on the future directions for research on “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide”.


properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-9-12(2)14(10-11)17-20-21-18(23-17)19-16(22)13-6-4-5-7-15(13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYDURCDHPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.